molecular formula C24H27N3O6S2 B2915515 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 361159-66-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2915515
CAS No.: 361159-66-2
M. Wt: 517.62
InChI Key: GNFLSBCFTKSBGE-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-acetyl-4-phenylthiazol-2-yl moiety at the amide nitrogen. The structural complexity suggests applications in medicinal chemistry, particularly as a sulfonamide-based inhibitor or antimicrobial agent.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-17(28)22-21(18-7-5-4-6-8-18)25-24(34-22)26-23(29)19-9-11-20(12-10-19)35(30,31)27(13-15-32-2)14-16-33-3/h4-12H,13-16H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLSBCFTKSBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Acetyl Group : Enhances the compound's solubility and reactivity.
  • Bis(2-methoxyethyl)sulfamoyl Group : This moiety is believed to contribute significantly to the biological activity by enhancing interactions with biological targets.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, modulating their activity. This interaction can lead to the inhibition of critical metabolic pathways in pathogens or cancer cells.
  • Cellular Disruption : The compound may disrupt cellular processes through its interaction with biomolecular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been tested against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AEscherichia coli1 µg/mL
Thiazole Derivative BStaphylococcus aureus0.5 µg/mL
Thiazole Derivative CAspergillus niger1 µg/mL

These studies indicate that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds featuring thiazole rings can induce apoptosis in various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism behind this activity may involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a study conducted by Prajapati et al., various thiazole derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus. The results demonstrated that these compounds exhibited potent antibacterial effects at low concentrations, suggesting their potential use as therapeutic agents .
  • Case Study on Anticancer Properties :
    A study published in MDPI highlighted the synthesis of thiazole derivatives and their evaluation against resistant cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis, indicating their dual role as both cytotoxic agents and potential lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features

The target compound shares a benzamide-sulfamoyl scaffold with multiple analogs but differs in substituents and heterocyclic moieties. Key comparisons include:

Compound Name/ID Core Structure Features Key Substituents Heterocycle Type
Target Compound 4-[bis(2-methoxyethyl)sulfamoyl]benzamide + 5-acetyl-4-phenylthiazole Bis(2-methoxyethyl)sulfamoyl, acetyl, phenyl Thiazole
LMM5/LMM11 () 4-sulfamoylbenzamide + 1,3,4-oxadiazole Benzyl/methyl, cyclohexyl/ethyl, furan Oxadiazole
Compounds 51–55 () 4-sulfamoylbenzamide + 1,2,4-triazine Fluorophenyl, trifluoromethylphenyl, methoxyphenyl Triazine
Imidazole Derivatives () 4-sulfamoylbenzamide + imidazole Chlorofluorophenyl, methylisoxazolyl, thiazolyl Imidazole
Bis(2-cyanoethyl) Analog () 4-[bis(2-cyanoethyl)sulfamoyl]benzamide + 5-phenylthiazole Bis(2-cyanoethyl)sulfamoyl, phenyl Thiazole
  • Key Observations: The bis(2-methoxyethyl) group in the target compound provides superior solubility compared to cyanoethyl () or aryl substituents (). Thiazole rings (target, ) may offer better metabolic stability than oxadiazoles () or triazines () due to reduced susceptibility to oxidative degradation .
2.3 Physical and Chemical Properties
Property Target Compound Fluorinated Analogs () Triazine Derivatives ()
Melting Point (°C) Not reported 201–258 (e.g., 5i: 256–258) 237–279 (e.g., 52: 277–279)
Solubility High (predicted) Low (halogenated aryl groups) Moderate (arylthio groups)
Optical Activity Not reported [α]D = +9.3 to +11.7 (chiral centers) Not reported
  • Key Observations :
    • Halogenated analogs () exhibit higher melting points due to strong intermolecular interactions (e.g., 5i: 256–258°C) .
    • The target compound’s methoxyethyl groups likely improve aqueous solubility, critical for oral bioavailability.

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